3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)piperazin-1-yl]pyridazine
CAS No.:
Cat. No.: VC10207607
Molecular Formula: C21H24N6O
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N6O |
|---|---|
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | [4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-methylphenyl)methanone |
| Standard InChI | InChI=1S/C21H24N6O/c1-15-6-4-5-7-18(15)21(28)26-12-10-25(11-13-26)19-8-9-20(23-22-19)27-17(3)14-16(2)24-27/h4-9,14H,10-13H2,1-3H3 |
| Standard InChI Key | UMMXKDLMKKTHFK-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C |
| Canonical SMILES | CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C |
Introduction
Synthesis of Related Compounds
Synthesizing compounds with pyrazole, pyridazine, and piperazine rings often involves multi-step reactions. For example, compounds with pyrazole rings can be synthesized using methods like the cascade and multicomponent synthesis, which allow for the creation of structurally diverse molecules . Similarly, pyridazine derivatives can be synthesized through various heterocyclic reactions.
Pharmacological Applications
Compounds featuring pyrazole and pyridazine rings are of interest in medicinal chemistry due to their potential biological activities. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been explored as selective PI3Kδ inhibitors, which could be useful in treating inflammatory and autoimmune diseases . The presence of a piperazine ring often enhances the compound's ability to interact with biological targets, as seen in various pharmaceuticals.
Structural Analysis
The structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)piperazin-1-yl]pyridazine includes several key elements:
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Pyrazole Ring: Known for its stability and ability to participate in various biological interactions.
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Pyridazine Core: Offers a planar, aromatic structure that can engage in π-π interactions.
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Piperazine Moiety: Often involved in binding to enzymes or receptors due to its flexibility and basicity.
Potential Biological Activities
While specific data on 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)piperazin-1-yl]pyridazine is not available, compounds with similar structures have shown promise in various therapeutic areas:
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Inflammation and Autoimmune Diseases: Pyrazole and pyridazine derivatives have been investigated for their anti-inflammatory properties.
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Cancer: Some pyrazole-based compounds have demonstrated anticancer activity.
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